N-(2-tert-butyl-1,3-benzoxazol-5-yl)-1-methylcyclopropane-1-carboxamide
Description
N-(2-tert-butyl-1,3-benzoxazol-5-yl)-1-methylcyclopropane-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, a tert-butyl group, and a cyclopropane carboxamide moiety
Properties
IUPAC Name |
N-(2-tert-butyl-1,3-benzoxazol-5-yl)-1-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-15(2,3)14-18-11-9-10(5-6-12(11)20-14)17-13(19)16(4)7-8-16/h5-6,9H,7-8H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLIXWRBPGXMRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-tert-butyl-1,3-benzoxazol-5-yl)-1-methylcyclopropane-1-carboxamide typically involves multiple steps, starting with the formation of the benzoxazole core This can be achieved through the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzoxazoles or cyclopropane derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions.
Industry: It is used in the manufacturing of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism by which N-(2-tert-butyl-1,3-benzoxazol-5-yl)-1-methylcyclopropane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene
5-tert-butyl-2-(5-tert-butyl-1,3-benzoxazol-2-yl)thiophene
N-(4-(2-(4-aminophenyl)ethenyl)phenyl)-N,N-dimethylamine
Uniqueness: N-(2-tert-butyl-1,3-benzoxazol-5-yl)-1-methylcyclopropane-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
